p-Coumaric Acid 4-O-Sulfate Disodium Salt

描述

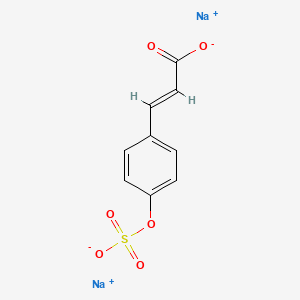

p-Coumaric Acid 4-O-Sulfate Disodium Salt is a chemical compound known for its unique structure and properties It is characterized by the presence of a sulfonate group attached to a phenyl ring, which is further connected to a prop-2-enoate moiety

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of disodium (2E)-3-[4-(sulfonatooxy)phenyl]prop-2-enoate typically involves the reaction of 4-hydroxybenzenesulfonic acid with a suitable alkene under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide, which facilitates the formation of the disodium salt. The reaction conditions include maintaining a controlled temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of disodium (2E)-3-[4-(sulfonatooxy)phenyl]prop-2-enoate can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of flow reactors also enhances the efficiency of the process by reducing reaction times and minimizing waste.

化学反应分析

Types of Reactions

p-Coumaric Acid 4-O-Sulfate Disodium Salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can lead to the formation of hydroxylated products.

Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often require catalysts such as palladium or nickel and are carried out under controlled temperatures.

Major Products Formed

The major products formed from these reactions include sulfonic acids, hydroxylated derivatives, and substituted phenylpropanoates. These products have diverse applications in various fields.

科学研究应用

p-Coumaric Acid 4-O-Sulfate Disodium Salt has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

作用机制

The mechanism of action of disodium (2E)-3-[4-(sulfonatooxy)phenyl]prop-2-enoate involves its interaction with specific molecular targets and pathways. The sulfonate group plays a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating inflammatory responses and microbial activity.

相似化合物的比较

p-Coumaric Acid 4-O-Sulfate Disodium Salt can be compared with other similar compounds such as:

Disodium 4,4’-Diisothiocyanato-2,2’-stilbenedisulfonate: This compound also contains sulfonate groups and is used in similar applications, but differs in its structural framework and specific reactivity.

Disodium 4,4’-Dinitrostilbene-2,2’-disulfonate: Another compound with sulfonate groups, used primarily in the dye industry, with distinct chemical properties and applications.

The uniqueness of disodium (2E)-3-[4-(sulfonatooxy)phenyl]prop-2-enoate lies in its specific structural features and the resulting chemical and biological activities, making it a valuable compound for various research and industrial applications.

生物活性

p-Coumaric acid (p-CA) is a naturally occurring phenolic compound found in various plants, including fruits, vegetables, and grains. Its biological activities have garnered significant attention due to its potential health benefits, particularly in the context of neuroprotection, antioxidant effects, and anti-inflammatory properties. The disodium salt form of p-coumaric acid sulfate enhances its solubility and bioavailability, making it a subject of interest for therapeutic applications.

p-Coumaric acid is a hydroxyl derivative of cinnamic acid, characterized by its phenolic structure. The 4-O-sulfate disodium salt form increases its water solubility, which is advantageous for biological assays and potential pharmaceutical formulations.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of p-CA against neurotoxicity associated with amyotrophic lateral sclerosis (ALS). In a study examining SOD1 mutant-induced neurotoxicity, p-CA was shown to:

- Reduce subcellular aggregation of SOD1 mutants.

- Prevent oxidative stress and endoplasmic reticulum stress.

- Induce autophagy, which is critical for clearing protein aggregates associated with neurodegenerative diseases .

Table 1: Neuroprotective Mechanisms of p-Coumaric Acid

| Mechanism | Effect | Reference |

|---|---|---|

| Autophagy Activation | Reduces SOD1 aggregation | |

| Oxidative Stress Reduction | Decreases ROS levels | |

| Neurotoxicity Prevention | Protects neuronal cells |

Antioxidant Activity

p-Coumaric acid exhibits strong antioxidant properties by scavenging reactive oxygen species (ROS) and enhancing the body's antioxidant defenses. It has been demonstrated to:

- Decrease lipid peroxidation in various cell types.

- Enhance the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase .

Table 2: Antioxidant Effects of p-Coumaric Acid

| Study Type | Findings | Reference |

|---|---|---|

| In vitro | Reduced oxidative damage in HCT-15 cells | |

| Animal Model | Enhanced cardiac antioxidant capacity |

Anti-inflammatory Properties

The anti-inflammatory effects of p-CA have been documented in several models. It reduces levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), contributing to its therapeutic potential in inflammatory diseases .

Table 3: Anti-inflammatory Effects of p-Coumaric Acid

| Inflammatory Model | Effect | Reference |

|---|---|---|

| Adjuvant-induced arthritis | Decreased TNF-α levels | |

| Pulmonary inflammation | Attenuated inflammation markers |

Study on Cerebral Ischemia

A study investigated the effects of p-coumaric acid on focal cerebral ischemia in rats. The results indicated that treatment with p-CA significantly reduced oxidative damage and improved neurological scores compared to control groups. This suggests its potential as a protective agent in stroke management .

Skin Health Applications

In cosmetic applications, p-coumaric acid has shown promise due to its ability to inhibit melanin synthesis, making it an effective ingredient for skin lightening products. It was found to be more effective than traditional agents like kojic acid in reducing melanin production in human skin models .

属性

IUPAC Name |

disodium;(E)-3-(4-sulfonatooxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O6S.2Na/c10-9(11)6-3-7-1-4-8(5-2-7)15-16(12,13)14;;/h1-6H,(H,10,11)(H,12,13,14);;/q;2*+1/p-2/b6-3+;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBEAEMLBRSACIO-RRHCXGJISA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)[O-])OS(=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)[O-])OS(=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Na2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00747382 | |

| Record name | Disodium (2E)-3-[4-(sulfonatooxy)phenyl]prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00747382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

308338-96-7 | |

| Record name | Disodium (2E)-3-[4-(sulfonatooxy)phenyl]prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00747382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。